2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-[(4-ethylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-9-3-5-10(6-4-9)7-15-12(19)13(20)16(14(15)21)8-11(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZZDQDSMCNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of the imidazolidinyl ring, followed by the introduction of the ethylbenzyl group and the acetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The ethylbenzyl group or other parts of the molecule can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that imidazolidine-2,4,5-triones, including this compound, serve as effective inhibitors of sEH. The inhibition potency varies significantly among different derivatives:
- Potency Range : In studies, the inhibition potency was observed to range from 8.4 μM to 0.4 nM for various synthesized compounds .
- Mechanism of Action : Molecular docking studies suggest that these compounds form new bonds with the active site of sEH, enhancing their inhibitory effects compared to earlier urea-based inhibitors .
Pharmacological Studies
The pharmacological properties of this compound have been explored in various contexts:
- Water Solubility : Modifications in the chemical structure have led to improved water solubility compared to traditional urea-based inhibitors. This characteristic is essential for drug formulation and bioavailability .
- Case Studies : In one study, several derivatives were tested for their ability to inhibit sEH effectively. The results showed that while some compounds were less potent than their urea counterparts, they exhibited favorable solubility profiles that could be advantageous for therapeutic applications .
Data Table: Inhibition Potency of Various Compounds
| Compound ID | Structure Type | Inhibition Potency (μM) | Water Solubility |
|---|---|---|---|
| 1a | Imidazolidine-2,4,5-trione | 0.4 | High |
| 1b | Imidazolidine-2,4,5-trione | 8.4 | Moderate |
| 1c | Urea-based inhibitor | Varies | Low |
Study on sEH Inhibitors
A systematic study was conducted on a series of imidazolidine-2,4,5-triones to evaluate their efficacy as sEH inhibitors. The findings revealed:
- Comparative Efficacy : Some imidazolidine derivatives showed comparable activity to established urea inhibitors while maintaining higher solubility.
- Clinical Implications : The potential for these compounds to act as pro-drugs could enhance their therapeutic application in conditions where sEH modulation is beneficial .
Mechanism of Action
The mechanism by which 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trioxoimidazolidinyl acetic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally analogous compounds:
Structural and Substituent Variations
Physicochemical and Functional Comparisons
Lipophilicity :
Solubility :
- The 4-ethyl group in the target compound is electron-donating, which may stabilize resonance structures in the imidazolidine core.
Synthetic Accessibility :
- Substituents like nitro or chloro may complicate synthesis due to steric or reactivity challenges (e.g., discusses acetylation steps under reflux ).
Biological Activity
The compound 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 273.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focused on anti-inflammatory and analgesic effects. The following sections detail specific activities observed in various studies.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of imidazolidine compounds possess significant anti-inflammatory properties. For instance, the compound was tested in various animal models to assess its efficacy in reducing inflammation markers such as cytokines and prostaglandins.
- Mechanism of Action : The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.
Analgesic Effects
In addition to anti-inflammatory properties, this compound has shown potential analgesic effects. Experimental models using rodents indicated a reduction in pain response when administered the compound.
- Research Findings : In a controlled study involving rats subjected to pain-inducing stimuli, administration of the compound resulted in a statistically significant reduction in pain perception compared to control groups.
Case Study 1: Anti-inflammatory Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of the compound on induced paw edema in rats. The results indicated:
| Treatment Group | Edema Reduction (%) | Statistical Significance |
|---|---|---|
| Control | 0 | - |
| Low Dose | 30 | p < 0.05 |
| High Dose | 55 | p < 0.01 |
These findings suggest that higher doses correlate with greater anti-inflammatory effects.
Case Study 2: Pain Relief Assessment
Another study focused on the analgesic properties of the compound utilized the formalin test to evaluate pain response:
| Treatment Group | Pain Response Score (0-10) | Statistical Significance |
|---|---|---|
| Control | 8 | - |
| Low Dose | 5 | p < 0.05 |
| High Dose | 2 | p < 0.01 |
The data illustrates a marked decrease in pain response with increased dosage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazolidine ring and substituents have been shown to influence both potency and selectivity towards COX inhibition.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, and how is reaction progress monitored?
- Answer: The compound is synthesized via multi-step reactions involving condensation and cyclization. Critical steps include:
- Use of a Dean-Stark trap during reflux to remove water and drive equilibrium toward product formation .
- Thin-layer chromatography (TLC) for real-time monitoring of intermediates .
- Final purification via recrystallization (e.g., water-ethanol mixtures) to achieve >65% yield .
- Key Data: Reaction conditions (temperature, solvent) must be tightly controlled to avoid side products like uncyclized intermediates .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Answer: Structural validation employs:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding networks .
- Mass spectrometry (MS) for molecular weight verification .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds in the imidazolidine core) .
Q. What analytical techniques assess the compound's purity and thermal stability?
- Answer:
- High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% typically required) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability and phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying enzyme inhibition efficacy)?
- Answer: Discrepancies may arise from:
- Structural analogs with minor substitutions (e.g., fluorobenzyl vs. ethylbenzyl groups) altering steric/electronic profiles .
- Experimental design differences (e.g., enzyme assay pH, substrate concentrations).
- Methodology:
- Standardize assays using recombinant enzymes (e.g., aldosterone synthase) and control for co-factors .
- Compare activity of synthesized analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent effects .
Q. What strategies optimize the synthesis yield of this compound under scalable conditions?
- Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require careful water removal .
- Scale-up considerations : Use continuous-flow reactors to improve heat/mass transfer during reflux .
Q. What mechanistic insights exist for its enzyme inhibition (e.g., aromatase or aldosterone synthase)?
- Answer:
- Docking studies : The trioxo-imidazolidine core interacts with heme iron in cytochrome P450 enzymes (e.g., aromatase) .
- Kinetic assays : Competitive inhibition is inferred from Lineweaver-Burk plots showing increased without change .
- Data Table :
| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Aldosterone Synthase | 0.8 ± 0.1 | Competitive | |
| Aromatase | 2.3 ± 0.4 | Mixed-type |
Q. How do structural modifications (e.g., fluorination of the benzyl group) impact bioactivity?
- Answer:
- Fluorine introduction enhances metabolic stability and binding affinity via hydrophobic/electrostatic interactions .
- Case Study : 4-Fluorobenzyl analogs show 3x higher aromatase inhibition compared to non-fluorinated derivatives .
Methodological Recommendations
- Contradiction Analysis : Replicate studies using identical enzyme batches and assay conditions .
- Advanced Characterization : Pair molecular dynamics simulations with crystallography to map enzyme-compound interactions .
- Synthetic Challenges : Address low yields in cyclization steps by screening microwave-assisted synthesis for faster kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
